What is the excitation and emission spectra of Sulfo-Cyanine7 tetrazine
What is the excitation and emission spectra of Sulfo-Cyanine7 tetrazine
Harnessing Sulfo-Cyanine7 Tetrazine for Advanced Near-Infrared Bioorthogonal Imaging: A Technical Whitepaper
In the landscape of modern drug development and molecular imaging, the ability to track biologics in vivo without altering their pharmacokinetics is paramount. Sulfo-Cyanine7 (Sulfo-Cy7) tetrazine has emerged as a premier near-infrared (NIR) fluorophore, bridging the gap between superior photophysical properties and ultra-fast, bioorthogonal conjugation chemistry. This technical guide deconstructs the spectral characteristics, structural causality, and experimental methodologies required to deploy Sulfo-Cy7 tetrazine effectively.
Photophysical Architecture: The Spectra of Sulfo-Cyanine7
The optical utility of Sulfo-Cy7 tetrazine is anchored in its highly engineered heptamethine cyanine core. Unlike standard fluorophores that emit in the visible spectrum, Sulfo-Cy7 is designed specifically for the near-infrared optical window, boasting an excitation maximum of 750 nm and an emission maximum of 773 nm [1],[2].
Structural Causality Behind the Spectra
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The Heptamethine Core: The extended conjugated π-electron system pushes the absorption and emission profiles deep into the NIR region. This is a critical design choice for in vivo imaging, as biological tissues (water, hemoglobin, and melanin) exhibit minimal light absorption and autofluorescence between 700 nm and 900 nm, allowing for maximum tissue penetration depth[3].
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The Trimethylene Bridge: Traditional, linear heptamethine chains suffer from significant non-radiative energy loss due to trans-cis photoisomerization. Sulfo-Cy7 incorporates a rigidizing trimethylene bridge within its central polymethine chain. This structural lock prevents conformational flexibility, drastically reducing non-radiative decay and elevating the fluorescence quantum yield to an impressive 0.24 [4],[3].
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Sulfonation for Monomeric Stability: The addition of hydrophilic sulfonate (-SO₃⁻) groups imparts high aqueous solubility. More importantly, it prevents the planar dye molecules from stacking and forming H-dimers in physiological buffers. H-dimerization effectively quenches fluorescence; thus, sulfonation ensures the dye remains monomeric and highly emissive in vivo[3].
Quantitative Photophysical Profile
| Photophysical Property | Value | Causality / Significance |
| Excitation Maximum | 750 nm | Aligns with the deep-tissue optical window, minimizing background autofluorescence[1]. |
| Emission Maximum | 773 nm | NIR emission allows deep tissue penetration with a high signal-to-noise ratio[2]. |
| Extinction Coefficient (ε) | 240,600 L·mol⁻¹·cm⁻¹ | Exceptionally high light absorption capacity, ensuring bright signal generation[4]. |
| Fluorescence Quantum Yield | 0.24 | Trimethylene bridge prevents non-radiative decay, boosting photon emission[3]. |
| Correction Factors | CF₂₆₀: 0.04, CF₂₈₀: 0.04 | Crucial for accurate protein concentration and Degree of Labeling (DOL) calculations[4]. |
| Solubility | Water, DMSO, DMF | Sulfonate groups prevent aggregation and maintain fluorescence in aqueous buffers[2]. |
Chemical Mechanism: Inverse Electron-Demand Diels-Alder (IEDDA)
The methyltetrazine moiety on Sulfo-Cy7 enables conjugation via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction with strained cycloalkenes, most notably trans-cyclooctene (TCO)[2],[4].
Why IEDDA? Standard amine-reactive (NHS-ester) or thiol-reactive (maleimide) chemistries lack selectivity in complex biological environments. IEDDA is strictly bioorthogonal—it does not interact with native biological functional groups. Furthermore, it is a metal-free click reaction with exceptionally fast kinetics ( k>104M−1s−1 ). This allows researchers to label sensitive antibodies or nanoparticles at very low concentrations within minutes, preserving the biologic's tertiary structure and binding affinity.
Workflow of bioorthogonal IEDDA labeling and validation using Sulfo-Cy7 Tetrazine for NIR imaging.
Experimental Methodology: Self-Validating Bioconjugation Protocol
To ensure reproducibility and high-fidelity imaging, the conjugation process must be treated as a self-validating system. The following protocol outlines the labeling of a TCO-modified antibody with Sulfo-Cy7 tetrazine, culminating in a mathematical validation of the conjugate.
Step 1: Reagent Preparation
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Action: Dissolve Sulfo-Cy7 tetrazine in anhydrous DMSO to a concentration of 10 mM.
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Causality: While the dye is water-soluble, storing the stock solution in anhydrous DMSO prevents the slow hydrolysis of the tetrazine group over time, ensuring maximum reactivity.
Step 2: The IEDDA Ligation Reaction
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Action: Add a 5-to-10-fold molar excess of Sulfo-Cy7 tetrazine to the TCO-modified antibody (typically at 1-5 mg/mL in PBS, pH 7.4). Incubate at room temperature for 30 minutes in the dark.
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Causality: The extreme kinetic speed of the IEDDA reaction means that long, overnight incubations are unnecessary. A 30-minute window is sufficient to drive the reaction to completion while minimizing the antibody's exposure to room temperature, thereby preventing denaturation.
Step 3: Size Exclusion Chromatography (SEC) Purification
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Action: Pass the reaction mixture through a Sephadex G-25 desalting column pre-equilibrated with PBS. Collect the first colored band (the labeled protein).
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Causality: Dialysis takes 12–24 hours and risks photobleaching. SEC takes 15 minutes and effectively separates the high-molecular-weight conjugate from the low-molecular-weight unreacted dye. Removing unreacted dye is critical; failure to do so results in false-positive background signals during in vivo imaging.
Step 4: Self-Validation (Degree of Labeling Calculation)
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Action: Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and 750 nm ( A750 ) using a UV-Vis spectrophotometer. Calculate the Degree of Labeling (DOL) using the following formulas:
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Protein Concentration (M) = [A280−(A750×0.04)]/ϵprotein
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DOL = A750/(240,600×Protein Concentration)
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Causality: This step mathematically validates the experiment. The correction factor (0.04) subtracts the dye's inherent absorbance at 280 nm, preventing the overestimation of protein concentration[4]. An optimal DOL is between 1.5 and 3.0. A DOL > 4 indicates over-labeling, which causes homo-FRET (self-quenching) and reduced fluorescence. A DOL < 1 results in an insufficient signal-to-noise ratio for deep tissue imaging.
